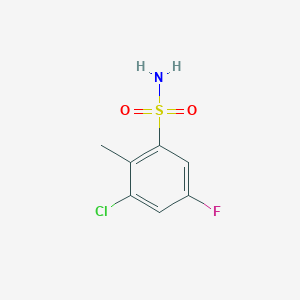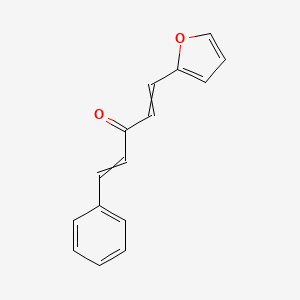
1-(Furan-2-yl)-5-phenylpenta-1,4-dien-3-one
Descripción general
Descripción
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . Chemical compounds containing such rings are also referred to as furans .
Synthesis Analysis
Furan derivatives can be synthesized from furfural, 5-hydroxymethylfurfural, and its derivatives by aldol condensation . It has been found that reactions of these furanic conjugated enones with arenes under the action of triflic acid or AlCl3 afford the corresponding products of hydroarylation of the furan side chain carbon–carbon double bond .Molecular Structure Analysis
The molecular structure of furan derivatives can be analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques have been extensively used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis
Furan derivatives have been evaluated for their mushroom tyrosinase inhibitory activity . Among these series, certain compounds showed potent tyrosinase inhibitory activity .Physical and Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
1-(Furan-2-yl)-5-phenylpenta-1,4-dien-3-one and related furan derivatives can serve as key intermediates in organic synthesis. For example, furan-2-yl compounds have been used to prepare pentafluorosulfanylfurans through retro-Diels-Alder approaches, highlighting their utility in creating novel organofluorine compounds with potential applications in materials science and pharmacology (Dolbier et al., 2006). Additionally, furan derivatives undergo specific photocycloaddition reactions, indicating their significance in the regio- and stereo-specific formation of complex organic structures (Gilbert & Rodwell, 1990).
Biological and Pharmacological Applications
Research into furan derivatives, similar to this compound, has also explored their potential biological and pharmacological properties. Novel furan derivatives from a mangrove-derived endophytic fungus have been identified, underscoring the importance of furan compounds in discovering new natural products with possible therapeutic applications (Chen et al., 2017). Furthermore, the design, synthesis, and evaluation of novel derivatives have shown significant biological activities, including antidepressant and antianxiety effects, demonstrating the pharmaceutical relevance of furan-based compounds (Kumar et al., 2017).
Materials Science and Catalysis
In materials science, furan derivatives have been utilized in the development of new materials. Gold(III) porphyrin-catalyzed cycloisomerization of allenones to produce furans highlights the potential of furan derivatives in catalysis and material synthesis, offering a sustainable approach to creating valuable furan-based products (Zhou et al., 2006).
Organic Electronics and Polymers
Furan-2-yl compounds have shown promise in the development of organic electronics and polymers. The synthesis of poly(thiophenylanilino) and poly(furanylanilino) polymers with thiophenylanilino and furanylanilino backbones indicates the potential of furan derivatives in creating advanced materials for electronic applications (Baldwin et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Furan and its derivatives have wide-spread applications which include, but not limited to, therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals . They are considered as platform chemicals for the preparation of many novel practically useful compounds and materials .
Propiedades
IUPAC Name |
1-(furan-2-yl)-5-phenylpenta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14(10-11-15-7-4-12-17-15)9-8-13-5-2-1-3-6-13/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNMUTDRDATJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363308 | |
| Record name | 1-(furan-2-yl)-5-phenylpenta-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79629-20-2 | |
| Record name | 1-(furan-2-yl)-5-phenylpenta-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



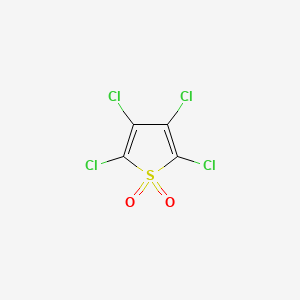
![6,6''-Dimethyl-[2,2':6',2''-terpyridine]-4'-carboxylic acid ethyl ester](/img/structure/B1621418.png)
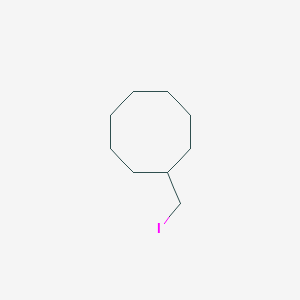
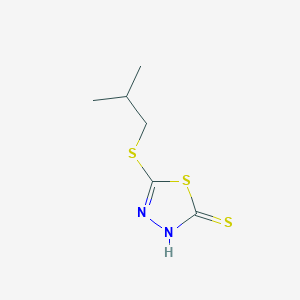
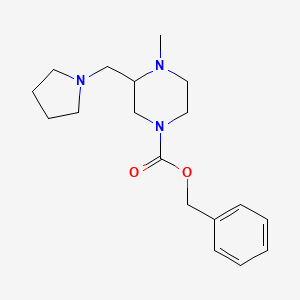
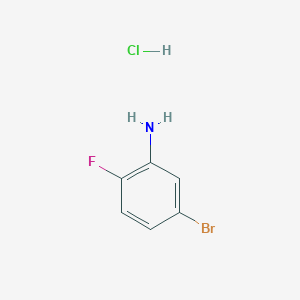

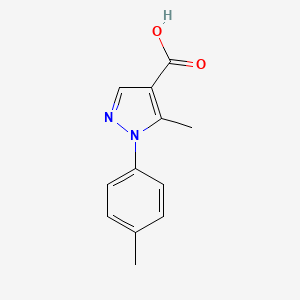
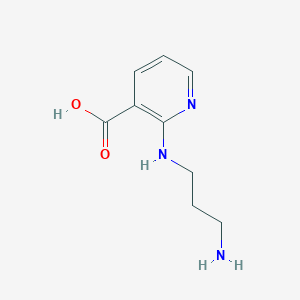
![3-[5-[(4-Hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1621430.png)

![N-[(4-chloro-3-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1621435.png)
